

3-Bromo-5-methoxy-1h-indole CAS number 85092-83-7

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Compound of Interest

Compound Name: 3-Bromo-5-methoxy-1h-indole

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An In-Depth Technical Guide to **3-Bromo-5-methoxy-1H-indole** (CAS: 85092-83-7)

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-5-methoxy-1H-indole**, CAS number 85092-83-7, a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. The indole scaffold is a "privileged structure" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.^[1] The strategic placement of a methoxy group at the 5-position and a bromine atom at the 3-position endows this molecule with unique reactivity, making it an exceptionally versatile intermediate for the synthesis of complex therapeutic agents. This document details its physicochemical properties, provides an exemplary synthetic protocol, explores its chemical reactivity with a focus on palladium-catalyzed cross-coupling reactions, and discusses its significant applications in the development of novel therapeutics for oncology, neuroscience, and infectious diseases.^{[1][2]} This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound's potential in their research endeavors.

Introduction: The Strategic Importance of Functionalized Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, from the essential amino acid tryptophan to complex alkaloids.^[3] The introduction of substituents onto the indole ring system profoundly influences its

electronic properties and biological activity. Methoxy-activated indoles, in particular, exhibit enhanced reactivity and are found in many natural products.[3]

3-Bromo-5-methoxy-1H-indole emerges as a particularly valuable synthetic intermediate. The 5-methoxy group, an electron-donating substituent, activates the indole ring, influencing its reactivity and often playing a crucial role in ligand-receptor interactions, as seen in melatonin and its analogs.[4][5] The 3-bromo substituent serves as a versatile synthetic handle, enabling the introduction of a wide array of molecular fragments through modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions.[6][7][8] This guide aims to provide a detailed, application-oriented understanding of this key molecule.

Physicochemical and Spectroscopic Profile

A clear understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. The key properties of **3-Bromo-5-methoxy-1H-indole** are summarized below.

Property	Value	Source(s)
CAS Number	85092-83-7	[9][10][11][12]
Molecular Formula	C ₉ H ₈ BrNO	[9][10][11][13]
Molecular Weight	226.07 g/mol	[9][10][11]
IUPAC Name	3-bromo-5-methoxy-1H-indole	[12]
Appearance	Beige Powder/Solid	[14]
Melting Point	89 - 92 °C	[14]
Boiling Point	355.6 °C at 760 mmHg (Predicted)	[9]
Density	1.591 g/cm ³ (Predicted)	[9]
XLogP3-AA	2.7	[9]
Hydrogen Bond Donor Count	1	[9]
Topological Polar Surface Area	25 Å ²	[9]
InChIKey	GWHRVHGTNVEUCZ- UHFFFAOYSA-N	[9][13]

Synthesis and Reaction Mechanism

The synthesis of **3-Bromo-5-methoxy-1H-indole** is typically achieved through the regioselective electrophilic bromination of the precursor, 5-methoxy-1H-indole. The indole nucleus is electron-rich, with the C3 position being the most nucleophilic and thus the most susceptible to electrophilic attack.

Causality in Reagent Selection:

The choice of a brominating agent is critical for achieving high regioselectivity and yield. While elemental bromine (Br₂) can be used, it often leads to over-bromination and side product formation. N-Bromosuccinimide (NBS) is a preferred reagent as it provides a mild, controlled source of electrophilic bromine (Br⁺), minimizing the formation of undesirable byproducts. The

reaction is typically conducted in a polar aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile at reduced temperatures to further control reactivity.

Caption: Synthetic scheme for the bromination of 5-methoxy-1H-indole.

Detailed Experimental Protocol: Synthesis via NBS Bromination

- **Preparation:** To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 5-methoxy-1H-indole (1.0 eq). Dissolve the starting material in anhydrous Tetrahydrofuran (THF) (approx. 10 mL per 1 g of indole).
- **Cooling:** Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the reaction rate and prevent potential side reactions.
- **Reagent Addition:** Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes. The slow addition maintains control over the exothermic reaction.
- **Reaction:** Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Dilute the mixture with water and extract the product with ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield **3-Bromo-5-methoxy-1H-indole** as a solid.

Chemical Reactivity and Safe Handling

The utility of **3-Bromo-5-methoxy-1H-indole** stems from its predictable reactivity. The C3-Br bond is the primary site for functionalization. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and

carbon-heteroatom bonds.[6][15][16] This reactivity is the gateway to constructing a diverse library of complex indole derivatives.

Safety and Handling Protocol

As with any halogenated organic compound, proper safety protocols must be strictly followed. This compound is classified as harmful if swallowed and causes skin and eye irritation.[17]

- Personal Protective Equipment (PPE): Always wear safety glasses with side-shields (conforming to EN166), a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14]
- First Aid Measures:
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and consult a physician.[18]
 - Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.[18]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[18]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.
- Storage and Disposal: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[19]

Applications in Drug Discovery and Development

3-Bromo-5-methoxy-1H-indole is not an end product but a critical starting point for creating high-value, biologically active molecules. Its primary application is as a scaffold in the synthesis of drug candidates across multiple therapeutic areas.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this intermediate is unlocked in cross-coupling reactions. The C-Br bond serves as an electrophilic partner for reactions like Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines), enabling the construction of diverse molecular architectures.[\[6\]](#)[\[7\]](#)[\[15\]](#)[\[16\]](#)

Caption: Workflow of **3-Bromo-5-methoxy-1H-indole** in drug discovery.

Therapeutic Areas of Interest

- **Neuroscience and Melatonin Analogs:** Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone critical for regulating circadian rhythms.[\[5\]](#) The 5-methoxyindole core is essential for its activity. Starting from **3-Bromo-5-methoxy-1H-indole**, chemists can synthesize a wide variety of melatonin analogs by functionalizing the C3 position.[\[4\]](#) These analogs are explored as agonists or antagonists for melatonin receptors, with potential applications in treating sleep disorders, depression, and neurodegenerative diseases.[\[4\]](#)[\[20\]](#) [\[21\]](#) For instance, coupling reactions can introduce side chains that mimic the N-acetyethylamine of melatonin or explore new chemical space to improve potency and pharmacokinetic properties.
- **Oncology:** The indole scaffold is present in numerous anticancer agents that target various mechanisms, including tubulin polymerization, protein kinases, and histone deacetylases.[\[2\]](#) [\[22\]](#) **3-Bromo-5-methoxy-1H-indole** provides a platform to build novel compounds that can be screened for anticancer activity. For example, Suzuki coupling can be used to introduce complex aryl or heteroaryl moieties at the C3 position, leading to derivatives that can act as tubulin polymerization inhibitors or interfere with cancer cell signaling pathways.[\[1\]](#)
- **Infectious Diseases:** There is a continuous need for new antimicrobial agents to combat drug resistance. Indole derivatives have demonstrated promising antibacterial and antifungal activities.[\[1\]](#) The ability to diversify the structure at the C3 position of the 5-methoxyindole core allows for the creation of libraries of compounds that can be screened against various pathogens, potentially leading to the discovery of new classes of antibiotics or antifungals.

Conclusion

3-Bromo-5-methoxy-1H-indole (CAS 85092-83-7) is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its value lies in the combination of the biologically relevant 5-methoxyindole core and the synthetically versatile 3-bromo handle. This unique structure provides an efficient and reliable entry point for the synthesis of diverse and complex molecules. For research teams in pharmaceuticals and biotechnology, a thorough understanding of its properties, synthesis, and reactivity is essential for accelerating the development of next-generation therapeutics targeting a wide spectrum of human diseases.

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